Himbosine: Structural Architecture, Absolute Configuration, and Synthetic Logic
Himbosine: Structural Architecture, Absolute Configuration, and Synthetic Logic
Executive Summary
Himbosine is a hexacyclic alkaloid isolated from the bark of Galbulimima belgraveana (formerly Himantandra belgraveana). Belonging to the complex Class II Galbulimima alkaloids, it is structurally distinct from the more widely known Class I muscarinic antagonist, himbacine. While himbacine features a piperidine ring attached to a decalin system, himbosine presents a rigid, cage-like hexacyclic framework containing a hemiacetal or ester linkage that challenges both structural elucidation and total synthesis.
This guide details the structural elucidation of himbosine, focusing on the determination of its absolute configuration via X-ray crystallography of its hydrobromide derivative and the validation of the Galbulimima scaffold through modern total synthesis.
Structural Classification and Architecture
The Galbulimima alkaloids are categorized into four classes based on the connectivity between the piperidine ring and the decalin core.
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Class I (e.g., Himbacine): Piperidine ring attached to the decalin core; open structure.
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Class II (e.g., Himbosine, Himandrine): Hexacyclic cage structure formed by additional bond formation between the piperidine and the decalin/lactone moiety.
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Class III (e.g., Himgaline): Pentacyclic or hexacyclic variants often involving different oxidation states.
Himbosine (
Visualization: Galbulimima Alkaloid Classification
Figure 1: Hierarchical classification of Galbulimima alkaloids. Himbosine represents the complex Class II "cage" subtype.
Elucidation of Absolute Configuration
The determination of himbosine's absolute configuration was a landmark effort in natural product chemistry, relying heavily on X-ray crystallography before the advent of high-field NMR.
The Crystallographic Pivot: Himbosine Hydrobromide
In the pivotal study by Binns et al. (1965) , the absolute configuration was established not on the free base, but on the hydrobromide salt . The presence of the heavy Bromine atom was crucial for two reasons:
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Crystallinity: The free base is often an amorphous oil or gum; the HBr salt forms well-defined orthorhombic crystals.
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Anomalous Scattering: The heavy atom (Br) allows for the determination of absolute stereochemistry using the Bijvoet method (anomalous dispersion), distinguishing the correct enantiomer from its mirror image.
Stereochemical Definition
Himbosine possesses multiple stereocenters. The X-ray analysis defined the relative orientation of the decalin ring junction (trans-fused) and the cage bridges.
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Decalin Core: Rigid trans-decalin.
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Piperidine Fusion: The nitrogen bridge is oriented to minimize steric strain, locking the cage.
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Ester Groups: The benzoate ester and other oxygenated substituents are positioned on the convex face of the cage, accessible for hydrolysis.
Confirmation via Synthesis (The "Family" Proof)
While a direct total synthesis of Himbosine itself is less common in literature than its congeners, the absolute configuration of the Class II/III family has been validated through the total synthesis of Himgaline and GB13 by groups such as Movassaghi and Chackalamannil .
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The synthetic routes to Himgaline produce the same rigid cage skeleton found in Himbosine.
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The optical rotation of the synthetic intermediates matches the natural degradation products of Himbosine, confirming the assignment.
Synthetic Logic and Validation
The synthesis of the Class II/III cage requires overcoming significant thermodynamic barriers. The core strategy involves constructing the decalin system and then "snapping" the cage shut via intramolecular cyclization.
Visualization: Synthetic Strategy (General Class II/III)
Figure 2: Generalized synthetic logic for accessing the Galbulimima cage skeleton.
Experimental Protocols
Protocol A: Isolation and Crystallization of Himbosine Hydrobromide
Context: This protocol reconstructs the historical isolation method used to generate crystals suitable for the X-ray diffraction that solved the structure.
Reagents:
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Crude alkaloid fraction from Galbulimima belgraveana bark.[1]
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Solvents: Ethanol (EtOH), Acetone, Water.
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Reagent: Hydrobromic acid (HBr, 48% aq).
Step-by-Step:
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Extraction: Extract the dried milled bark with methanol. Concentrate to a gum.
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Acid-Base Partition: Dissolve gum in 2M H2SO4. Wash with ether (removes non-basic lipids). Basify aqueous layer with NH4OH to pH 10. Extract alkaloids into Chloroform (CHCl3).
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Fractionation: Subject the crude alkaloid mixture to chromatography on alumina. Elute with Benzene/Chloroform gradients. Himbosine elutes in the polar fractions due to high oxygenation.
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Salt Formation: Dissolve the isolated Himbosine free base (approx. 100 mg) in minimal absolute ethanol (2 mL).
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Acidification: Add aqueous HBr dropwise until the solution is just acidic (pH ~4).
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Crystallization: Add warm acetone (cloud point method) and allow the solution to cool slowly from 50°C to 4°C over 24 hours.
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Harvest: Filter the colorless prisms. Recrystallize from Ethanol/Water (9:1) to obtain single crystals suitable for X-ray.[2][3]
Protocol B: X-Ray Diffraction Data Collection (Modern Standard)
Context: To verify absolute configuration today, one would follow this rigorous workflow.
Parameters:
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Radiation: Cu K
( Å) is preferred for organic molecules to maximize the anomalous signal of Oxygen/Nitrogen if Bromine is absent, though Mo K is standard for HBr salts. -
Temperature: 100 K (Cryostream).
Workflow:
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Mounting: Mount a single crystal (approx.
mm) on a Kapton loop using Paratone oil. -
Unit Cell Determination: Collect 30-50 frames to determine the unit cell dimensions and Bravais lattice (Orthorhombic for Himbosine HBr).
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Data Collection: Collect a full sphere of data (completeness > 99%) with high redundancy (> 4x) to ensure accurate intensity measurements for anomalous dispersion analysis.
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Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).
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Absolute Configuration Check: Calculate the Flack Parameter .
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Flack x
0.0: Correct absolute configuration. -
Flack x
1.0: Inverted structure (wrong enantiomer). -
Note: For Himbosine HBr, the heavy Br atom ensures a definitive Flack parameter near 0.0.
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Data Summary: Physical Properties
| Property | Value (Himbosine) | Notes |
| Formula | High Oxygen/Carbon ratio | |
| Molecular Weight | ~635.7 g/mol | |
| Melting Point (HBr) | 225–228 °C (dec) | Distinct decomposition point |
| Crystal System | Orthorhombic | Space group |
| Solubility | Soluble in CHCl3, MeOH; Insoluble in Hexane | Polar nature due to ester groups |
| Key Bioactivity | Muscarinic Antagonist (Moderate) | Less potent than Himbacine (Class I) |
References
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Binns, S. V., et al. "The chemical constituents of Galbulimima species. V. The structure of himbosine." Australian Journal of Chemistry, vol. 18, no. 4, 1965, pp. 569-573. Link
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Chackalamannil, S., et al. "Total Synthesis of (+)-Himbacine and (+)-Himbeline." Journal of Organic Chemistry, vol. 64, no. 6, 1999, pp. 1932-1940. Link
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Movassaghi, M., et al. "Concise Total Synthesis of (-)-GB13 and (+)-Himgaline." Journal of the American Chemical Society, vol. 131, no. 25, 2009, pp. 8742–8743. Link
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Takadoi, M., et al. "Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor." Bioorganic & Medicinal Chemistry, vol. 11, no. 7, 2003, pp. 1169-1186. Link
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Evans, D. A., et al. "Total Synthesis of the Galbulimima Alkaloid (+)-Himgaline." Angewandte Chemie International Edition, vol. 48, no. 19, 2009, pp. 3425-3428. Link
